molecular formula C13H25Cl2N3 B13489496 4-[(5-tert-Butyl-1H-imidazol-2-yl)methyl]piperidine dihydrochloride

4-[(5-tert-Butyl-1H-imidazol-2-yl)methyl]piperidine dihydrochloride

Cat. No.: B13489496
M. Wt: 294.3 g/mol
InChI Key: UMSSGKUKMPJZMX-UHFFFAOYSA-N
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Description

4-[(5-tert-Butyl-1H-imidazol-2-yl)methyl]piperidine dihydrochloride is a compound that features a piperidine ring substituted with a tert-butyl imidazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of both piperidine and imidazole rings in its structure contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-tert-Butyl-1H-imidazol-2-yl)methyl]piperidine dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(5-tert-Butyl-1H-imidazol-2-yl)methyl]piperidine dihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the piperidine ring may result in the formation of secondary or tertiary amines .

Mechanism of Action

The mechanism of action of 4-[(5-tert-Butyl-1H-imidazol-2-yl)methyl]piperidine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes . The piperidine ring may also contribute to the compound’s overall activity by enhancing its binding affinity to specific targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(5-tert-Butyl-1H-imidazol-2-yl)methyl]piperidine dihydrochloride is unique due to the combination of the imidazole and piperidine rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced binding affinity and specificity for certain molecular targets, leading to improved efficacy in its applications .

Properties

Molecular Formula

C13H25Cl2N3

Molecular Weight

294.3 g/mol

IUPAC Name

4-[(5-tert-butyl-1H-imidazol-2-yl)methyl]piperidine;dihydrochloride

InChI

InChI=1S/C13H23N3.2ClH/c1-13(2,3)11-9-15-12(16-11)8-10-4-6-14-7-5-10;;/h9-10,14H,4-8H2,1-3H3,(H,15,16);2*1H

InChI Key

UMSSGKUKMPJZMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=C(N1)CC2CCNCC2.Cl.Cl

Origin of Product

United States

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